molecular formula C22H23NO6S B2588533 4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid CAS No. 2418658-96-3

4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid

Cat. No.: B2588533
CAS No.: 2418658-96-3
M. Wt: 429.49
InChI Key: WFVTYHHXAJOMBD-UHFFFAOYSA-N
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Description

This compound belongs to the class of Fmoc-protected heterocyclic carboxylic acids. The core structure comprises a 1,4-thiazinane ring (a six-membered ring containing sulfur and nitrogen) with 6,6-dimethyl substituents and a 1,1-dioxo group, indicating sulfone functionality. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) at position 4 serves as a protective moiety for amines, commonly used in peptide synthesis. The 2-carboxylic acid group enables conjugation or further derivatization.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6S/c1-22(2)13-23(11-19(20(24)25)30(22,27)28)21(26)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVTYHHXAJOMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(S1(=O)=O)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Synthesis

The compound can be synthesized through various methods involving the modification of thiazolidine derivatives. For instance, thiazolidine-4-carboxylic acid derivatives have been synthesized using l-cysteine hydrochloride as a starting material, which can serve as a precursor for compounds like the one in focus. The synthesis typically involves multi-step reactions that yield products with varying degrees of biological activity .

Antiviral Activity

Research indicates that derivatives of thiazolidine compounds exhibit moderate inhibitory activity against neuraminidase (NA) of influenza A virus. While specific data on the compound is limited, related compounds have shown promising results. For instance, one derivative demonstrated an IC50 value of 0.14 μM against NA, suggesting that similar structures may have antiviral properties worth exploring .

Enzyme Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit enzymes such as xanthine oxidase. This enzyme is critical in purine metabolism and has implications in conditions like gout. Compounds with similar thiazolidine frameworks have shown moderate inhibitory activity against xanthine oxidase, indicating that the target compound may also possess this property .

Case Studies

  • Influenza Virus Neuraminidase Inhibition :
    • Study : A series of thiazolidine derivatives were synthesized and tested for NA inhibition.
    • Results : The most potent derivative exhibited an IC50 value significantly lower than that of oseltamivir, suggesting the potential for developing new antiviral agents based on this scaffold .
  • Xanthine Oxidase Inhibition :
    • Study : Thiazole derivatives were synthesized and screened for xanthine oxidase inhibition.
    • Results : Compounds showed IC50 values ranging from 3.6 to 9.9 μM, indicating moderate inhibitory activity which could be relevant for managing hyperuricemia and related disorders .

Research Findings Summary Table

Compound NameBiological ActivityIC50 ValueReference
Thiazolidine DerivativeNeuraminidase Inhibition0.14 μM
Thiazole DerivativeXanthine Oxidase Inhibition3.6 - 9.9 μM

Scientific Research Applications

Research indicates that compounds related to thiazines exhibit significant biological activities. Notably:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate antimicrobial activity against various strains of bacteria and fungi. For instance, certain synthesized derivatives showed effectiveness against multidrug-resistant organisms with minimum inhibitory concentrations exceeding 256 μg/mL against Gram-positive bacteria .
  • Xanthine Oxidase Inhibition : Some derivatives have been evaluated for their xanthine oxidase inhibitory activity, which is relevant in the treatment of gout and other inflammatory conditions. Specific compounds have shown moderate inhibition comparable to established drugs like febuxostat .

Applications in Medicinal Chemistry

The compound's structure allows it to serve as a versatile building block in medicinal chemistry:

  • Drug Development : The fluorenylmethoxycarbonyl (Fmoc) group is widely used in peptide synthesis as a protecting group. This property facilitates the development of novel therapeutics by enabling the synthesis of complex peptides and proteins .
  • Anticancer Research : Compounds derived from thiazines have been investigated for their potential anticancer properties. Their ability to modulate biological pathways involved in cancer progression makes them candidates for further exploration in oncology .

Material Science Applications

The unique properties of this compound also lend themselves to applications beyond medicinal chemistry:

  • Polymer Chemistry : The incorporation of thiazine derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.

Case Studies

  • Antimicrobial Evaluation :
    • A study synthesized several fluorenyl-hydrazinthiazole derivatives and evaluated their antimicrobial activity against resistant strains. Results indicated that while some compounds had limited efficacy, others showed promising results worth further investigation .
  • Xanthine Oxidase Inhibitors :
    • Research on thiazole derivatives demonstrated that certain compounds exhibited significant xanthine oxidase inhibition, suggesting potential therapeutic applications in managing hyperuricemia .

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc group is a base-labile protecting group widely used in peptide synthesis. Its removal typically involves treatment with 20% piperidine in dimethylformamide (DMF) . For this compound, deprotection would yield a free amine at the 4-position of the thiazinane ring:

Fmoc-NR1R2+piperidineH2NR1R2+fluorenyl byproducts\text{Fmoc-NR}_1\text{R}_2 + \text{piperidine} \rightarrow \text{H}_2\text{NR}_1\text{R}_2 + \text{fluorenyl byproducts}

This reaction is critical for sequential coupling in solid-phase synthesis.

Carboxylic Acid Derivitization

The C-2 carboxylic acid group participates in amide bond formation via activation with coupling agents. Examples include:

Table 1: Carboxylic Acid Activation Methods

Reagent SystemProductYield (%)Source
EDC/HCl + DMAP (THF)Amides (e.g., 21a–c )43–55
HATU/DIEA (DCM)Activated esters for SPPS
NHS/DCC (CH₂Cl₂)NHS esters for bioconjugation

Key applications include coupling with amines (e.g., 4-(4-amino-2-fluorophenoxy)-3-chloropicolinamide) to form peptidomimetics .

Thiazinane Ring Reactivity

The 1,4-thiazinane ring with sulfone groups exhibits unique reactivity:

Ring-Opening Reactions

  • Nucleophilic attack at the sulfone-activated positions occurs with amines or alcohols. For example, treatment with lithium hexamethyldisilazide (LiHMDS) and electrophiles (e.g., diethyl chlorophosphate) generates alkenyl sulfonamides (38 ) .

  • Acid-catalyzed rearrangements may occur, as seen in Rh₂(OAc)₄-mediated 1,2-phenyl migrations (43a/b ) .

Table 2: Thiazinane Ring Transformations

Reaction ConditionsMajor ProductYield (%)Source
LiHMDS + electrophilesAlkenyl sulfonamides80
Rh₂(OAc)₄ catalysisE/Z-α-phenyl-β-enamino esters91
p-TsOH catalysisZ-α-phenyl-β-enamino esters95

Oxidation and Reduction Pathways

  • Oxidation : The sulfone groups (1,1-dioxo) are typically inert under standard conditions but may undergo further oxidation in the presence of strong oxidizers like KMnO₄ .

  • Reduction : The thiazinane ring is resistant to catalytic hydrogenation due to sulfone electron-withdrawing effects.

Stability Considerations

  • Thermal Stability : Decomposition occurs above 150°C, with sulfone groups increasing thermal resilience .

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but prone to hydrolysis in strongly basic media (pH > 10) .

Comparison with Similar Compounds

Structural and Functional Group Differences

Table 1: Key Structural Features of Analogs
Compound Name (CAS) Core Heterocycle Substituents Functional Groups Molecular Weight (g/mol)
Target Compound (Not Specified) 1,4-Thiazinane 6,6-dimethyl; 1,1-dioxo 2-carboxylic acid; Fmoc at C4 ~415 (estimated)
2-[4-(Fmoc)-1,1-dioxo-1,4-thiazinan-2-yl]acetic acid (2137761-07-8) 1,4-Thiazinane 1,1-dioxo 2-acetic acid; Fmoc at C4 415.47
2-[4-(Fmoc)piperazin-1-yl]acetic acid (180576-05-0) Piperazine (two N atoms) None Acetic acid; Fmoc at N1 347.38 (C20H21N3O3)
(S)-4-(Fmoc)-1,4-oxazepane-6-carboxylic acid (2381367-61-7) 1,4-Oxazepane (O and N) None 6-carboxylic acid; Fmoc at C4 367.40
(S)-2-(Fmoc-methylamino)-4-methoxy-4-oxobutanoic acid (2044710-58-7) Acyclic Methylamino; methoxy ester Butanoic acid ester; Fmoc-protected 397.42 (C22H23NO6)
Key Observations:
  • Heterocycle Influence : The thiazinane core (target compound) contains sulfur, which enhances electron-withdrawing properties compared to piperazine (N,N-heterocycle) or oxazepane (O,N-heterocycle). This affects reactivity in coupling reactions and stability .
  • Functional Groups : The free 2-carboxylic acid in the target compound allows direct conjugation, unlike the ester group in CAS 2044710-58-7, which requires hydrolysis for activation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name (CAS) Solubility (Predicted) Stability Considerations Hazard Data
Target Compound Moderate (polar groups) Sensitive to base (Fmoc cleavage) Not available
2-[4-(Fmoc)-1,1-dioxo-1,4-thiazinan-2-yl]acetic acid High (acetic acid group) Stable under acidic conditions No hazards reported
2-[4-(Fmoc)piperazin-1-yl]acetic acid High (polar piperazine) Hygroscopic; light-sensitive No classification available
(S)-4-(Fmoc)-1,4-oxazepane-6-carboxylic acid Moderate Oxazepane ring prone to hydrolysis Not reported
(S)-2-(Fmoc-methylamino)-4-methoxy-4-oxobutanoic acid Low (ester group) Hydrolyzes in acidic/alkaline conditions Non-hazardous (R&D use only)
Key Observations:
  • Solubility : Piperazine derivatives (e.g., CAS 180576-05-0) are more soluble in polar solvents due to the N,N-heterocycle, whereas the target compound’s solubility is moderated by the hydrophobic dimethyl groups .
  • Stability : The 1,1-dioxo (sulfone) group in the target compound enhances oxidative stability compared to thiazinanes without sulfone groups .

Q & A

Basic: What synthetic strategies are recommended for preparing derivatives of this compound?

Methodological Answer:
The synthesis typically involves Fmoc-protection chemistry and multi-step organic reactions. Key steps include:

Resin Activation : Use NovaSyn TGR resin pre-swollen in dichloromethane (DCM) to anchor the initial amino acid .

Coupling Reactions : Activate Fmoc-protected intermediates with hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) in DCM or dimethylformamide (DMF) .

Deprotection : Remove the Fmoc group using 20% piperidine in DMF, followed by thorough washing .

Cyclization : Introduce the thiazinane ring via nucleophilic substitution or cyclocondensation under controlled pH and temperature .

Validation : Confirm intermediate purity via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) . Final products are characterized by IR (carbonyl stretches at ~1700 cm⁻¹), elemental analysis (C, H, N within ±0.3% of theoretical), and MALDI-TOF mass spectrometry .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) and monitor airborne concentrations .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid water contact to prevent exothermic reactions .
  • Storage : Keep in sealed containers at -20°C under nitrogen to prevent hydrolysis or oxidation .

Basic: Which analytical techniques are essential for characterization?

Methodological Answer:

Technique Application Key Parameters
HPLC Purity assessmentC18 column, 0.1% TFA/acetonitrile gradient, UV detection at 254 nm
IR Spectroscopy Functional group analysisConfirm Fmoc carbonyl (1720–1680 cm⁻¹) and sulfone (1320–1290 cm⁻¹)
Elemental Analysis Empirical formula validationAcceptable deviation: ±0.3% for C, H, N
MALDI-TOF MS Molecular weight confirmationUse α-cyano-4-hydroxycinnamic acid matrix for ionization

Advanced: How can computational methods optimize synthesis pathways?

Methodological Answer:
Adopt the ICReDD framework (Institute for Chemical Reaction Design and Discovery):

Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in cyclization steps .

Reaction Path Screening : Employ automated algorithms (e.g., GRRM) to predict viable intermediates and byproducts .

Data-Driven Optimization : Apply machine learning to experimental datasets (e.g., solvent polarity, temperature) to narrow optimal conditions .
Example : A 30% yield improvement was achieved by adjusting DCM/THF solvent ratios based on computed solvation energies .

Advanced: How to resolve discrepancies between NMR and mass spectrometry data?

Methodological Answer:

Purity Check : Re-run HPLC to confirm sample homogeneity; impurities may distort NMR signals .

Isotopic Pattern Analysis : Compare MS isotopic distribution with theoretical values to detect adducts or degradation .

2D NMR (HSQC, HMBC) : Resolve overlapping peaks by correlating [1]H and [13]C signals, especially for diastereomeric mixtures .

X-ray Crystallography : Use single-crystal diffraction to unambiguously assign stereochemistry if NMR remains inconclusive .

Advanced: How to assess stability under varying pH and temperature?

Methodological Answer:

Accelerated Stability Testing :

  • Prepare 1 mg/mL solutions in buffers (pH 3–10) and incubate at 25°C, 40°C, and 60°C .
  • Analyze degradation via HPLC at 0, 1, 3, 7, and 14 days.

Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life at 4°C .
Results : The compound is most stable at pH 6–7 (t₁/₂ > 6 months at 4°C) but degrades rapidly in acidic conditions (t₁/₂ < 1 week at pH 3) .

Advanced: What strategies mitigate byproduct formation during cyclization?

Methodological Answer:

Temperature Control : Perform reactions at -10°C to suppress epimerization .

Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or organocatalysts (e.g., DMAP) to enhance regioselectivity .

In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Advanced: How to evaluate ecological toxicity for disposal compliance?

Methodological Answer:

Acute Toxicity Assays :

  • Daphnia magna : 48-hour EC₅₀ in freshwater .
  • Algal Growth Inhibition : 72-hour test with Pseudokirchneriella subcapitata .

Biodegradability : Conduct OECD 301F (manometric respirometry) to assess mineralization in 28 days .

Soil Mobility : Use column leaching tests with OECD artificial soil to determine Koc (organic carbon partition coefficient) .

Advanced: What are the challenges in scaling up the synthesis?

Methodological Answer:

Heat Management : Exothermic deprotection steps require jacketed reactors with precise temperature control .

Solvent Recovery : Implement fractional distillation to recycle DMF and reduce waste .

Purification at Scale : Replace column chromatography with continuous crystallization or membrane filtration .

Advanced: How to design analogs with improved bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) :

  • Modify the thiazinane ring (e.g., introduce sp³-hybridized carbons) to enhance metabolic stability .
  • Replace Fmoc with photolabile protecting groups (e.g., NVOC) for controlled release .

In Silico Screening : Dock analogs into target protein structures (e.g., proteases) using AutoDock Vina to predict binding affinities .

In Vitro Testing : Assess cytotoxicity in HEK293 cells and enzyme inhibition (IC₅₀) via fluorometric assays .

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